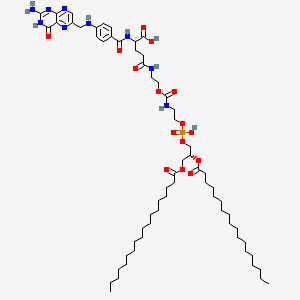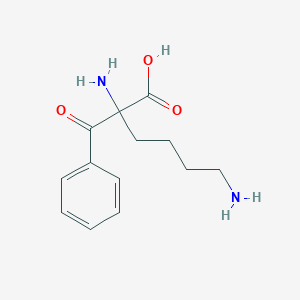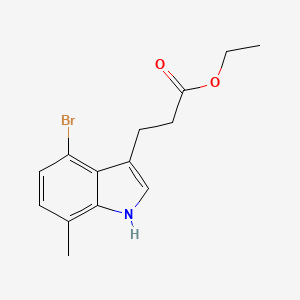![molecular formula C28H21NO6 B13728718 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid is a complex organic compound characterized by its multiple carboxylic acid groups and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3,5-dimethylbenzoic acid with 4-carboxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives, including amides and esters .
Scientific Research Applications
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(4-carboxyphenyl)benzene: Similar in structure but lacks the amino group and methyl substitution.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine ring instead of a benzene ring, offering different chemical properties.
Uniqueness
Its structure allows for the formation of complex coordination polymers and other advanced materials, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C28H21NO6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid |
InChI |
InChI=1S/C28H21NO6/c1-15-22(16-2-8-19(9-3-16)26(30)31)14-23(17-4-10-20(11-5-17)27(32)33)25(29)24(15)18-6-12-21(13-7-18)28(34)35/h2-14H,29H2,1H3,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
CNFHSNIXXNULSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)

![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)





![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)

![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
